

# Application Notes and Protocols: Preparation of Isocyanides from Formamides with Burgess Reagent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Burgess reagent

Cat. No.: B7800359

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The conversion of formamides to isocyanides is a fundamental transformation in organic synthesis, providing access to a versatile class of compounds widely utilized in multicomponent reactions (such as the Ugi and Passerini reactions), the synthesis of heterocycles, and as ligands in organometallic chemistry. The **Burgess reagent**, methyl N-(triethylammoniumsulfonyl)carbamate, has emerged as a mild and highly effective reagent for this dehydration reaction. Its principal advantages lie in its high functional group tolerance, operational simplicity, and the ability to effect the transformation under neutral and mild conditions, often at room temperature.<sup>[1][2][3]</sup> This makes it particularly suitable for complex molecules and sensitive substrates, such as those containing halide-sensitive trimethylsilyl ether groups.<sup>[1][2][4]</sup>

## Reaction Principle

The **Burgess reagent** acts as a dehydrating agent, facilitating the elimination of a molecule of water from a formamide to yield the corresponding isocyanide. The reaction is believed to proceed through an initial attack of the formamide oxygen onto the sulfur atom of the **Burgess reagent**, followed by an intramolecular syn-elimination.

## Applications in Drug Development and Organic Synthesis

The mildness of the **Burgess reagent** protocol for isocyanide synthesis makes it a valuable tool in medicinal chemistry and the synthesis of complex natural products. Isocyanides are key building blocks for the rapid generation of molecular diversity through multicomponent reactions, which is highly desirable in drug discovery programs for the creation of libraries of potential therapeutic agents. Furthermore, the synthesis of isocyanide-containing natural products and their analogues often requires a dehydration method that does not compromise other sensitive functional groups present in advanced intermediates.[5]

## Quantitative Data Summary

The following table summarizes the reported yields for the dehydration of various formamides to their corresponding isocyanides using the **Burgess reagent**. The reaction is generally efficient for a range of substrates, including those with both electron-donating and electron-withdrawing groups, as well as sterically hindered and functionally diverse molecules.

Entry	Formamide Substrate	Reaction Time (h)	Temperature (°C)	Yield (%)
1	N-Benzylformamide	2	25	95
2	N-(4-Methoxybenzyl)formamide	1.5	25	92
3	N-(4-Nitrobenzyl)formamide	3	25	88
4	N-Cyclohexylformamide	2.5	25	90
5	N-(1-Adamantyl)formamide	4	25	85
6	N-Phenylformamide	2	25	93
7	N-(tert-Butyldimethylsilyloxymethyl)formamide	2.5	25	85 <sup>[1]</sup>
8	A protected amino acid derivative	Not specified	25	High

## Experimental Protocols

General Protocol for the Preparation of Isocyanides from Formamides using **Burgess Reagent**

This protocol is a general guideline and may require optimization for specific substrates. All reactions should be carried out in a well-ventilated fume hood.

#### Materials:

- Substituted formamide
- **Burgess reagent** (Methyl N-(triethylammoniumsulfonyl)carbamate)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., benzene, THF)
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography

#### Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Inert atmosphere setup (e.g., nitrogen or argon balloon)
- Syringes and needles
- Rotary evaporator
- Chromatography column and accessories

#### Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the formamide (1.0 equiv).
- **Dissolution:** Dissolve the formamide in anhydrous dichloromethane (or another suitable solvent) to a concentration of approximately 0.1-0.5 M.
- **Addition of Burgess Reagent:** To the stirred solution, add the **Burgess reagent** (1.1-1.5 equiv) portion-wise at room temperature (25 °C).

- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., LC-MS). The reaction is typically complete within 1-4 hours.
- **Work-up:** Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
- **Purification:** The crude residue is then purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product isocyanide. A non-polar solvent system such as hexane-ethyl acetate is often a good starting point.
- **Characterization:** The purified isocyanide can be characterized by standard analytical techniques such as NMR spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ ), IR spectroscopy (a strong, characteristic isocyanide stretch appears around  $2150\text{ cm}^{-1}$ ), and mass spectrometry.

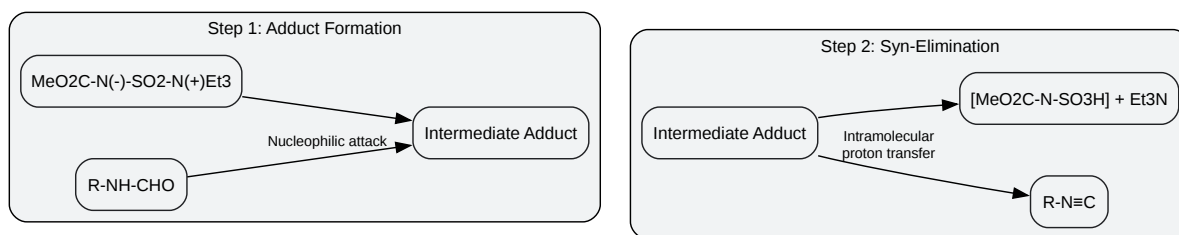
#### Safety Precautions:

- **Burgess reagent** is moisture-sensitive and should be handled under an inert atmosphere.
- Isocyanides are known for their strong and unpleasant odors and are toxic. All manipulations should be performed in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

## Visualizations

### Reaction Mechanism

The following diagram illustrates the proposed mechanism for the dehydration of a formamide to an isocyanide using the **Burgess reagent**.

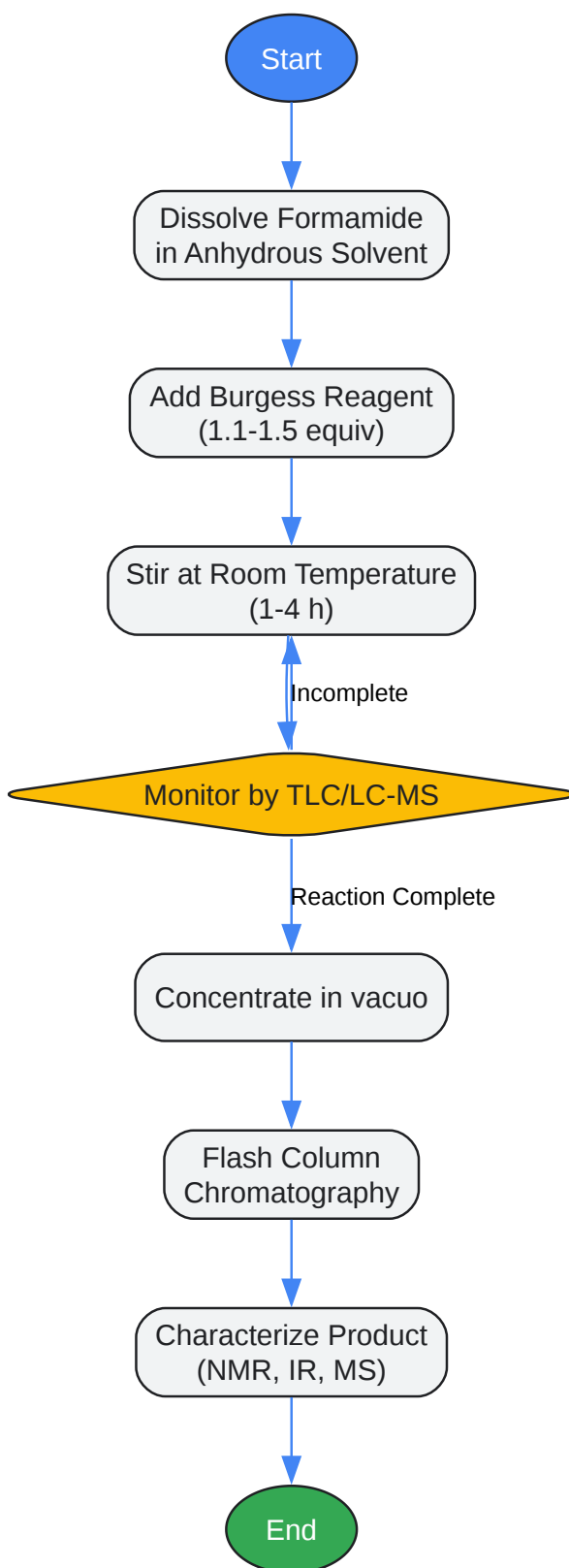


[Click to download full resolution via product page](#)

Caption: Proposed mechanism for isocyanide synthesis.

### Experimental Workflow

The following diagram outlines the general workflow for the preparation of isocyanides from formamides using the **Burgess reagent**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [thieme-connect.com](https://thieme-connect.com) [[thieme-connect.com](https://thieme-connect.com)]
- 2. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)  
DOI:10.1039/A708081F [[pubs.rsc.org](https://pubs.rsc.org)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. Dehydration of formamides using the Burgess Reagent: a new route to isocyanides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 5. An Enantiospecific Synthesis of Isononoamphilectane Confirms Its Strained Tricyclic Structure - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of Isocyanides from Formamides with Burgess Reagent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7800359#preparation-of-isocyanides-from-formamides-with-burgess-reagent>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)